2,6-diiodo-7H-purine
Overview
Description
2,6-Diiodo-7H-purine is a heterocyclic compound belonging to the purine family. Purines are nitrogen-containing compounds that play essential roles in various biological processes. The structure of this compound includes two iodine atoms attached to the purine ring at positions 2 and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diiodo-7H-purine typically involves the iodination of purine derivatives. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in the presence of acetic acid as a catalyst at room temperature. The process involves grinding the reactants together in a mortar, which provides high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of N-iodosuccinimide remains prevalent due to its efficiency and high selectivity. The reaction conditions are optimized to ensure maximum yield and purity, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diiodo-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyanation Reactions: Direct regioselective C-H cyanation can be achieved using triflic anhydride activation followed by nucleophilic cyanation with trimethylsilyl cyanide (TMSCN).
Common Reagents and Conditions:
N-iodosuccinimide (NIS): Used for iodination.
Triflic Anhydride and TMSCN: Used for cyanation reactions.
Acetic Acid: Acts as a catalyst in iodination reactions.
Major Products:
Substituted Purines: Resulting from nucleophilic substitution.
Cyanated Purines: Formed through cyanation reactions.
Scientific Research Applications
2,6-Diiodo-7H-purine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of purine analogues with potential anticancer and antiviral activities.
Biological Studies: The compound serves as a tool for studying enzyme interactions and metabolic pathways involving purines.
Industrial Applications: It is used in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 2,6-diiodo-7H-purine involves its interaction with various enzymes and molecular targets. As a purine analogue, it can inhibit enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This inhibition disrupts nucleic acid synthesis, leading to cell death, particularly in rapidly proliferating cells .
Comparison with Similar Compounds
6-Mercaptopurine: An antimetabolite used in the treatment of leukemia.
Thioguanine: Another purine analogue with anticancer properties.
Acyclovir: A purine-based antiviral agent.
Uniqueness: 2,6-Diiodo-7H-purine is unique due to the presence of two iodine atoms, which confer distinct chemical reactivity and biological activity compared to other purine analogues. Its ability to undergo specific substitution and cyanation reactions makes it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
2,6-diiodo-7H-purine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2I2N4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCFPTJMAVGCEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2I2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624733 | |
Record name | 2,6-Diiodo-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98027-95-3 | |
Record name | 2,6-Diiodo-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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